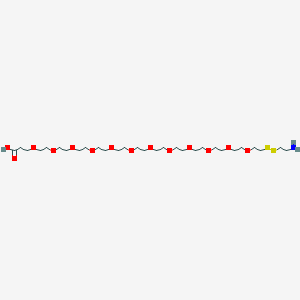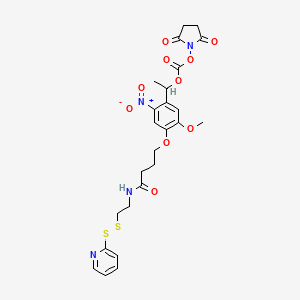
Amino-PEG4-benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino-PEG4-benzyl ester is a compound that combines an amino group, a polyethylene glycol (PEG) chain, and a benzyl ester functionality. This compound is often used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The presence of the PEG chain imparts water solubility and flexibility, while the benzyl ester group provides a reactive site for further chemical modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG4-benzyl ester typically involves the reaction of a PEG4 chain with an amino group and a benzyl ester. One common method is the Fischer–Speier esterification, where an amino acid reacts with benzyl alcohol in the presence of an acid catalyst . This reaction is often carried out in a refluxing water-azeotroping solvent to remove water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of green solvents and catalysts is becoming more common to reduce environmental impact and improve safety .
化学反応の分析
Types of Reactions
Amino-PEG4-benzyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The amino group can react with electrophiles to form new bonds.
Ester hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
PEGylation: The PEG chain can be used to modify proteins and peptides, enhancing their solubility and stability.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
PEGylation: Reagents such as N-hydroxysuccinimide (NHS) esters are used to activate the PEG chain for conjugation with amines.
Major Products Formed
Nucleophilic substitution: New amide or ester bonds are formed.
Ester hydrolysis: Carboxylic acids and benzyl alcohol are produced.
PEGylation: PEGylated proteins or peptides are formed.
科学的研究の応用
Amino-PEG4-benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in the development of drug delivery systems and PROTACs for targeted protein degradation.
Industry: Applied in the production of biocompatible materials and surface modifications.
作用機序
The mechanism of action of Amino-PEG4-benzyl ester involves its ability to form stable amide bonds with primary amines through nucleophilic substitution reactions. The PEG chain provides flexibility and solubility, while the benzyl ester group offers a reactive site for further modifications. This combination allows for the efficient conjugation of the compound to various biomolecules, enhancing their properties and functionality .
類似化合物との比較
Amino-PEG4-benzyl ester can be compared with other PEGylated compounds and benzyl esters:
Amino-PEG4-acid: Similar to this compound but with a carboxylic acid group instead of a benzyl ester. It is used for different types of conjugation reactions.
Amino-PEG4-alcohol: Contains an alcohol group instead of a benzyl ester, offering different reactivity and applications.
Amino-PEG4-NHS ester: An activated ester used for rapid and efficient conjugation with primary amines.
This compound is unique due to its combination of an amino group, PEG chain, and benzyl ester functionality, providing versatility in various applications .
特性
IUPAC Name |
benzyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO6/c19-7-9-22-11-13-24-15-14-23-12-10-21-8-6-18(20)25-16-17-4-2-1-3-5-17/h1-5H,6-16,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJPPZOECOMFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














